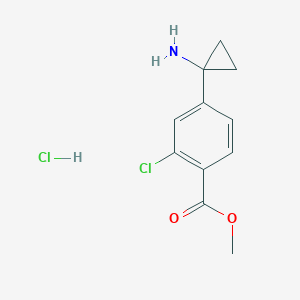

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride” is a synthetic organic compound. It is a colorless, crystalline solid that is soluble in most organic solvents . It is used in the synthesis of many different compounds, as well as in the study of biochemical and physiological effects.

Synthesis Analysis

This compound is used in a variety of scientific applications. It is used in the synthesis of many different compounds, as well as in the study of biochemical and physiological effects. It is also used in lab experiments to study the mechanism of action of various compounds.Molecular Structure Analysis

The molecular formula of “Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride” is C11H14ClNO2 . The InChI code is 1S/C11H13NO2.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H .Chemical Reactions Analysis

“Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride” is used in the synthesis of many different compounds. It is also used in lab experiments to study the mechanism of action of various compounds.Physical And Chemical Properties Analysis

“Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride” is a colorless, crystalline solid that is soluble in most organic solvents . It has a molecular weight of 227.69 .Scientific Research Applications

Anti-Inflammatory Activity

- Study : The Anti-Inflammatory activity of newly synthesized compounds including Methyl-2-amino-4-Chlorobenzoate derivatives was investigated.

- Findings : The compounds synthesized showed significant anti-inflammatory activity, with compound 2 exhibiting higher anti-inflammatory activity than compound 1. These compounds were more effective than Indomethacin, a standard anti-inflammatory drug (Osarumwense Peter Osarodion, 2020).

Anticonvulsant Activity

- Study : Evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound similar in structure to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride, for anticonvulsant activity.

- Findings : The compound showed potent anticonvulsant effects, suggesting the potential for similar compounds to be used in treating convulsions (K. Scott et al., 1993).

Antidepressant and Anxiolytic Actions

- Study : Examined the effects of 1-Aminocyclopropanecarboxylates, structurally related to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride, in animal models.

- Findings : These compounds were found to exhibit antidepressant and anxiolytic actions, suggesting potential therapeutic applications (R. Trullás et al., 1991).

Ethylene Inhibition in Plants

- Study : Research on 1-methylcyclopropene, a compound with a cyclopropane ring similar to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride, and its role in ethylene inhibition in plants.

- Findings : 1-Methylcyclopropene effectively inhibits ethylene effects in a range of fruits, vegetables, and floriculture crops, demonstrating the potential of similar compounds in agricultural applications (S. Blankenship & J. Dole, 2003).

Corrosion Inhibition

- Study : Investigated the use of compounds based on 8-hydroxyquinoline moiety, structurally related to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride, as corrosion inhibitors.

- Findings : These compounds were effective in preventing corrosion of mild steel in acidic environments, suggesting potential applications in industrial settings (M. Rbaa et al., 2019).

Synthesis of Enantiomerically Pure Compounds

- Study : Focused on the synthesis of enantiomerically pure 1-Aminocyclopropanephosphonic Acids, related to Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride.

- Findings : Demonstrated a method for producing high-purity enantiomerically specific compounds, important for pharmaceutical applications (A. Fadel & Nicolas Tesson, 2000).

Mechanism of Action

Target of Action

ACC is a precursor to the plant hormone ethylene . The enzyme ACC synthase (EC 4.4.1.14) catalyzes the synthesis of ACC from S-Adenosyl methionine (AdoMet, SAM) .

Mode of Action

ACC synthase catalyzes the conversion of SAM to ACC, a precursor for ethylene . This reaction is the committed and rate-limiting step in the biosynthesis of ethylene .

Biochemical Pathways

ACC is part of the ethylene biosynthesis pathway in plants . Ethylene is a gaseous plant hormone responsible for various physiological processes like fruit ripening, shoot and root growth and differentiation, leaf and fruit abscission, flower opening, and flower and leaf senescence .

Result of Action

ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the stability and efficacy of a compound. For instance, ACC can be used by soil microorganisms as a source of nitrogen and carbon .

Safety and Hazards

properties

IUPAC Name |

methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11;/h2-3,6H,4-5,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVGBNLFBALFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B2560156.png)

![Sodium 4-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2560157.png)

![N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide](/img/structure/B2560158.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)

![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2560168.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560169.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2560175.png)

![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2560177.png)